2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of various enzymes and proteins that are involved in inflammation, tumor growth, and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide in lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its ability to reduce inflammation and tumor growth. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are many future directions for the study of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide. Some of these directions include further studies to determine its safety and efficacy in humans, studies to determine its potential use in the treatment of other diseases, and studies to develop new derivatives of this compound with improved properties. Additionally, studies to determine the optimal dosage and administration of this compound are needed to ensure its safety and efficacy in humans.
In conclusion, 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide is a compound that has potential therapeutic applications in various scientific research studies. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in humans and to develop new derivatives of this compound with improved properties.
Synthesis Methods
The synthesis of 2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 2-chloro-N-(pyridin-3-ylmethyl)benzamide with 2-amino-2-oxoethylazocane-1-carboxamide. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dimethylformamide. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-20(16-26-13-6-2-1-3-11-21(26)28)25-19-10-5-4-9-18(19)22(29)24-15-17-8-7-12-23-14-17/h4-5,7-10,12,14H,1-3,6,11,13,15-16H2,(H,24,29)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVDILRGUFEFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-oxoazocan-1-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
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